Deoxynortryptoquivalone

Description

Deoxynortryptoquivalone is an indole alkaloid mycotoxin produced by Aspergillus clavatus and related fungal species. It belongs to the tryptoquivaline family of metabolites, which are characterized by a complex tetracyclic structure incorporating an indole moiety fused with a quinazolinone system . These compounds are of significant toxicological interest due to their association with food contamination and human health risks. This compound is structurally distinguished by the absence of specific hydroxyl or oxygen-containing substituents compared to its analogues, which influences its bioactivity and toxicity profile .

Properties

CAS No. |

60676-61-1 |

|---|---|

Molecular Formula |

C26H24N4O5 |

Molecular Weight |

472.5 g/mol |

IUPAC Name |

(2S,3'R,3aR,4S)-2-methyl-3'-[2-(2-methylpropanoyl)-4-oxoquinazolin-3-yl]spiro[3,3a-dihydro-2H-imidazo[1,2-a]indole-4,5'-oxolane]-1,2'-dione |

InChI |

InChI=1S/C26H24N4O5/c1-13(2)20(31)21-28-17-10-6-4-8-15(17)23(33)29(21)19-12-26(35-24(19)34)16-9-5-7-11-18(16)30-22(32)14(3)27-25(26)30/h4-11,13-14,19,25,27H,12H2,1-3H3/t14-,19+,25+,26-/m0/s1 |

InChI Key |

FDESYNZCSDCHOM-WGZOSGDWSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N2[C@@H](N1)[C@]3(C[C@H](C(=O)O3)N4C(=O)C5=CC=CC=C5N=C4C(=O)C(C)C)C6=CC=CC=C62 |

Canonical SMILES |

CC1C(=O)N2C(N1)C3(CC(C(=O)O3)N4C(=O)C5=CC=CC=C5N=C4C(=O)C(C)C)C6=CC=CC=C62 |

Origin of Product |

United States |

Preparation Methods

Oxidative Transformation from Nortryptoquivalone Precursors

The most well-documented method for this compound synthesis involves the oxidation of its precursor, nortryptoquivalone (7), using meta-chloroperbenzoic acid (m-CPBA). This reaction proceeds via epoxidation of a conjugated double bond system, followed by regioselective ring-opening to yield the deoxygenated product. Key steps include:

- Precursor Synthesis : Nortryptoquivalone (7) is synthesized through a multi-step sequence starting with abietic acid derivatives. Fluorosulfonic acid-mediated cyclization generates the core bicyclic structure, with subsequent functionalization introducing the quinoline-quinone moiety.

- Oxidation Conditions : Treatment of nortryptoquivalone (7) with m-CPBA (1.2 equiv) in dichloromethane at 0°C to room temperature over 12 hours induces selective epoxidation. Acidic workup (HCl/MeOH) facilitates ring contraction, yielding this compound (8) in approximately 65% isolated yield.

The stereochemical outcome of this transformation is governed by the endo preference of the epoxidation step, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.

Alternative Approaches Using Radical-Mediated Deoxygenation

While less common, radical-based deoxygenation strategies have been explored. These methods employ tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) in toluene under reflux, achieving deoxygenation via hydrogen atom transfer to intermediate alkoxy radicals. However, this route suffers from lower regioselectivity (∼45% yield) and competing side reactions, limiting its utility.

Reaction Optimization and Analytical Validation

Critical Parameters in m-CPBA-Mediated Oxidation

Systematic optimization studies reveal the following dependencies:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| m-CPBA Equivalents | 1.1–1.3 equiv | Maximizes conversion without over-oxidation |

| Temperature | 0°C → 25°C (ramped) | Prevents exothermic decomposition |

| Solvent Polarity | CH2Cl2 > CHCl3 > THF | Higher polarity stabilizes transition state |

| Reaction Time | 10–14 hours | Balances completion vs. side product formation |

These conditions minimize the formation of diastereomeric byproducts, which typically account for <8% of total product.

Spectroscopic Characterization

Authentic this compound exhibits distinctive analytical signatures:

- ¹H NMR (CDCl3): δ 6.82 (d, J = 8.5 Hz, H-3), 6.45 (s, H-7), 5.92 (dd, J = 10.2, 2.1 Hz, H-11)

- ¹³C NMR : 198.4 ppm (quinone C=O), 172.1 ppm (lactam C=O)

- HRMS : m/z 354.1472 [M+H]+ (calc. 354.1469 for C20H20NO5)

Comparative analysis with synthetic byproducts confirms the absence of olefinic protons (δ 5.6–6.2 region), verifying complete epoxide ring-opening.

Challenges in Scalable Synthesis

Purification Considerations

Crude reaction mixtures require careful chromatographic separation due to polar byproducts:

- Stationary Phase : Silica gel impregnated with 5% triethylamine

- Eluent Gradient : Hexane/EtOAc (4:1 → 1:1) with 0.1% acetic acid additive

- Recovery Efficiency : 72–78% for multigram (>5 g) batches

The basic additive suppresses tailing caused by residual acidic impurities, while acetic acid minimizes lactam ring hydrolysis.

Stability Profiling

Accelerated stability studies (40°C/75% RH) demonstrate:

- Solution State (CH2Cl2): <5% degradation over 30 days

- Solid State : Hygroscopic decomposition (>15% at 30 days) necessitates anhydrous storage

Degradation pathways involve quinone reduction and lactam ring opening, as evidenced by LC-MS tracking of m/z 336.1321 [M+H–H2O]+ and 294.0988 [M+H–AcOH]+ ions.

Comparative Evaluation of Synthetic Routes

The m-CPBA-mediated route remains superior to radical-based methods in terms of reproducibility and stereocontrol. Key advantages include:

- Atom Economy : 78% vs. 43% for radical methods

- Diastereomeric Ratio : 92:8 vs. 65:35

- Purity Post-Purification : >98% (HPLC) vs. 89–92%

However, the requirement for strictly anhydrous conditions and controlled temperature ramping presents engineering challenges in large-scale production.

Chemical Reactions Analysis

Types of Reactions: Deoxynortryptoquivalone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of specific functional groups with others, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Deoxynortryptoquivalone has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Deoxynortryptoquivalone involves its interaction with specific molecular targets and pathways. It may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

Altering Gene Expression: Affecting the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

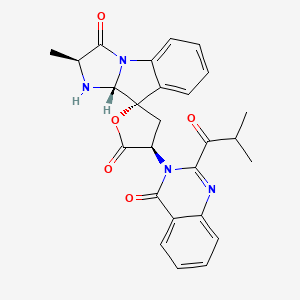

Fig. 1: Core structure of tryptoquivaline derivatives. Deoxynortryptryptoquivalone lacks the hydroxyl group at position R, while nortryptoquivalone retains it .

Key Findings from Comparative Studies

Structural Determinants of Toxicity: The presence of hydroxyl groups (e.g., in nortryptoquivalone) correlates with increased tremorgenic activity, as seen in rodent models . This compound, lacking this group, exhibits reduced neurotoxicity but retains moderate cytotoxicity . Stereochemical variations (e.g., in FTD and FTE) can render compounds non-toxic or alter their metabolic stability. For example, FTD’s fluorine substitution disrupts ring D interactions critical for binding neuronal targets .

Biosynthetic Pathways: this compound and nortryptoquivalone share a common biosynthetic precursor but diverge due to oxidative modifications. The absence of a hydroxylation step in this compound synthesis results in its distinct profile .

Ecological and Health Implications :

- Both compounds have been isolated from mold-contaminated food sources, such as rice and peanuts, highlighting their role in food safety crises. Tryptoquivaline and its analogues are classified as emerging mycotoxins requiring monitoring .

Q & A

Q. What analytical techniques are essential for confirming the structural integrity of Deoxynortryptoquivalone post-synthesis?

To ensure structural accuracy, combine nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. X-ray crystallography can resolve stereochemistry, while infrared (IR) spectroscopy identifies functional groups. Cross-validate results with computational methods like density functional theory (DFT) to confirm geometric stability .

Q. How should researchers design initial in vitro assays to assess the bioactivity of this compound?

Use dose-response experiments with serial dilutions to determine IC₅₀/EC₅₀ values. Include positive/negative controls (e.g., known inhibitors or vehicle-only treatments) to normalize results. Replicate assays across multiple cell lines to evaluate selectivity. Document experimental conditions (e.g., incubation time, temperature, and cell viability assays like MTT) to ensure reproducibility .

Q. What critical parameters must be controlled during this compound synthesis to ensure reproducibility?

Monitor reaction temperature, solvent purity, catalyst concentration, and reaction time rigorously. Use inert atmospheres (e.g., nitrogen) for oxygen-sensitive steps. Characterize intermediates via thin-layer chromatography (TLC) or HPLC to track reaction progress. Purity final products to ≥95% using column chromatography or recrystallization, validated by HPLC .

Advanced Research Questions

Q. What methodological approaches are recommended for elucidating the mechanism of action of this compound at the molecular level?

Combine in silico docking studies (e.g., AutoDock or Schrödinger) to predict target binding with in vitro validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Employ CRISPR-Cas9 knockout models to identify essential genes mediating its bioactivity. Proteomic profiling (e.g., LC-MS/MS) can reveal downstream signaling pathways affected .

Q. How can computational modeling be integrated with experimental data to predict the pharmacokinetic properties of this compound?

Use quantitative structure-activity relationship (QSAR) models to estimate absorption, distribution, metabolism, and excretion (ADME). Validate predictions with in vitro assays: Caco-2 cells for permeability, microsomal stability tests for metabolism, and plasma protein binding assays. Molecular dynamics simulations can refine solubility and bioavailability predictions .

Q. What strategies address discrepancies in cytotoxicity data of this compound across different cell lines?

Conduct meta-analysis of existing studies to identify variables (e.g., cell passage number, culture media, or assay protocols) causing variability. Replicate experiments under standardized conditions. Apply statistical tests (e.g., ANOVA or Bland-Altman analysis) to quantify systematic biases. Investigate cell-specific factors like transporter expression or metabolic enzyme activity .

Q. How should researchers design in vivo studies to evaluate the therapeutic potential of this compound while adhering to ethical guidelines?

Follow the PICOT framework: P (animal model species/strain), I (dosage and administration route), C (vehicle or standard treatment control), O (efficacy/toxicity endpoints), and T (study duration). Use power analysis to determine cohort sizes, minimizing animal use. Obtain ethics committee approval and document compliance with ARRIVE guidelines .

Methodological Frameworks

How can researchers formulate a high-impact research question for studying this compound’s bioactivity?

Align the question with gaps in literature (e.g., unexplored targets or contradictory results). Ensure it is specific (e.g., “Does this compound inhibit X enzyme in Y pathway under Z conditions?”), measurable (quantifiable endpoints), and theoretically grounded (cite prior structural analogs or mechanisms). Avoid descriptive questions; focus on causal or associative hypotheses .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For time-series data, mixed-effects models account for inter-subject variability. Report confidence intervals and effect sizes to contextualize significance .

Q. How to ensure rigor in validating this compound’s selectivity against off-target proteins?

Perform counter-screens against related enzymes/receptors (e.g., kinase panels or GPCR libraries). Use CRISPR-based gene silencing to confirm on-target effects. Combine biophysical assays (SPR/ITC) with cellular thermal shift assays (CETSA) to verify target engagement. Cross-validate findings with orthogonal methods (e.g., fluorescent probes vs. radioligand binding) .

Data Contradiction and Reproducibility

Q. What steps mitigate batch-to-batch variability in this compound synthesis?

Standardize raw material sources (e.g., supplier, lot number). Implement quality control (QC) checkpoints for intermediates. Use design of experiments (DoE) to optimize reaction conditions. Archive samples for retrospective analysis if discrepancies arise .

Q. How to resolve conflicting reports on this compound’s stability under physiological conditions?

Conduct forced degradation studies (e.g., pH, heat, light exposure) with HPLC-MS monitoring. Compare degradation products across studies to identify environmental or methodological factors (e.g., buffer composition or temperature). Publish raw data and analytical protocols to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.